molecular formula C7H14O4 B135748 Methyl 4,4-dimethoxybutanoate CAS No. 4220-66-0

Methyl 4,4-dimethoxybutanoate

Cat. No. B135748
CAS RN: 4220-66-0
M. Wt: 162.18 g/mol
InChI Key: MMRXJPOAPCEDLP-UHFFFAOYSA-N
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Description

Methyl 4,4-dimethoxybutanoate, also known as Methyl 4,4-dimethoxybutyrate, is a compound with the molecular formula C7H14O4 and a molecular weight of 162.18 . It is used in organic synthesis .


Synthesis Analysis

Methyl 4,4-dimethoxybutanoate can be prepared by the electrochemical ring-opening of furan-2-carboxylic acid in the presence of methanol and using a graphite electrode .


Molecular Structure Analysis

The linear formula of Methyl 4,4-dimethoxybutanoate is (CH3O)2CH (CH2)2CO2CH3 . The SMILES string representation is COC (CCC (=O)OC)OC .


Physical And Chemical Properties Analysis

Methyl 4,4-dimethoxybutanoate has a boiling point of 40-50 °C at 0.2 mmHg and a density of 1.05 g/mL at 25 °C . The refractive index n20/D is 1.417 .

Scientific Research Applications

Electrochemical Applications

As mentioned earlier, this compound can be prepared by the electrochemical ring-opening of furan-2-carboxylic acid in the presence of methanol and using a graphite electrode . This electrochemical behavior opens up possibilities for its use in energy storage devices, sensors, or other electrochemical applications.

Safety and Hazards

Methyl 4,4-dimethoxybutanoate is a combustible liquid. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for Methyl 4,4-dimethoxybutanoate are not available, it is a useful compound in organic synthesis , suggesting potential applications in the development of new synthetic methodologies or the synthesis of complex molecules.

properties

IUPAC Name

methyl 4,4-dimethoxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4/c1-9-6(8)4-5-7(10-2)11-3/h7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRXJPOAPCEDLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCC(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80325708
Record name Methyl 4,4-dimethoxybutyrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4,4-dimethoxybutanoate

CAS RN

4220-66-0
Record name 4220-66-0
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Record name Methyl 4,4-dimethoxybutyrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4,4-dimethoxybutanoate
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Synthesis routes and methods

Procedure details

To 0.5 moles of diethylmalonate in 0.5 liters of dry benzene is added 0.5 moles of sodium hydride cautiously and the mixture stirred until hydrogen evolution ceases. Then 0.5 moles of bromoacetaldehydedimethylacetal [(CH3O)2 --CH--CH2 --Br] in 100 ml. of benzene is added and the mixture stirred overnight followed by refluxing for 2 hours. The reaction mixture is cooled, washed with water and purified by vacuum distillation to give β,β-dimethoxyethylmalonic acid diethyl ester. A mixture of 5 g. of this ester in 100 ml. of ethanol containing 5 g. of sodium hydroxide is heated under reflux until evolution of carbon dioxide ceases. The reaction mixture is then saturated with carbon dioxide and evaporated to dryness under vacuum. The residue is suspended in 50 ml. of dry dimethylformamide to which is added a large excess of methyl iodide. The reaction mixture is stirred at room temperature for about 24 hours and then poured into water. The resulting mixture is extracted with ether and the ether extracts combined, washed with water and evaporated to give 4,4-dimethoxybutyric acid methyl ester which is purified by distillation. A mixture of 4 g. of this methyl ester, 50 ml. of dry tetrahydrofuran and 1.1 equivalents of lithium aluminum hydride is refluxed overnight. The reaction mixture is allowed to cool and then filtered with water. This mixture is extracted with ether and the ether extracts are combined, washed, dried and evaporated to dryness to afford 4,4-dimethoxybutanol [(CH3O)2 --CH--CH2 --CH2 --CH2 --OH].
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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